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Introduction

XmADb808 is an investigational bispecific antibody that targets the B7-H3 and CD28 proteins. It
is designed to provide a conditional co-stimulatory signal to T cells in the tumor
microenvironment, potentially enhancing anti-tumor immunity. This document provides an
overview of the preclinical rationale and clinical investigation of XmAb808 in combination with
other cancer therapies, including immune checkpoint inhibitors and T-cell engagers. Detailed
protocols for relevant preclinical assays are also provided to aid researchers in the evaluation
of similar therapeutic strategies.

Preclinical Rationale for Combination Therapy

XmAb808 is a tumor-selective, co-stimulatory XmAb 2+1 bispecific antibody. It is engineered to
bind to B7-H3, a tumor antigen broadly expressed on various solid tumors, and selectively to
the CD28 T-cell co-receptor only when bound to tumor cells. This targeted delivery of a "Signal
2"to T cells is intended to augment anti-tumor responses initiated by "Signal 1," which is
provided by T-cell receptor (TCR) engagement with tumor antigens. Preclinical studies have
demonstrated that XmAb808 can potentiate the cytotoxic activity of T cells when combined with
therapies that promote Signal 1, such as T-cell engaging bispecific antibodies, or with
checkpoint inhibitors that release the brakes on T-cell activation.[1]

Combination with Anti-PD-1 Therapy
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Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor that, upon
engagement with its ligands (PD-L1 and PD-L2), inhibits T-cell signaling pathways, including
those downstream of CD28. By blocking the PD-1 pathway, anti-PD-1 antibodies can restore T-
cell activity. Preclinical evidence suggests that the combination of XmAb808 with an anti-PD-1
antibody can lead to enhanced anti-tumor efficacy. In a mouse xenograft model of breast
cancer, the combination of XmAb808 and an anti-PD-1 antibody was shown to suppress tumor
growth.[2][3][4]

Combination with CD3 T-Cell Engaging Bispecific
Antibodies

CD3 T-cell engaging bispecific antibodies provide a potent "Signal 1" by physically linking T
cells to tumor cells, leading to T-cell activation and tumor cell lysis. However, the lack of co-
stimulation (Signal 2) in the tumor microenvironment can limit the efficacy and durability of this
response. XmAb808 is designed to provide this missing co-stimulatory signal. In preclinical
studies, the combination of XmAb808 with an EpCAMxCD3 bispecific antibody resulted in
enhanced T-cell mediated killing of tumor cells in vitro and suppressed pancreatic tumor
xenograft growth in mice.[2][3][4] This enhanced effect is associated with the IL-2-dependent
expansion of CD25+ T cells.[2][3][4]

Preclinical Data
In Vitro T-Cell Activation and Cytokine Release

In vitro studies using co-cultures of human peripheral blood mononuclear cells (PBMCs) and
cancer cell lines engineered to provide a T-cell signal have shown that XmAb808 enhances T-
cell activation and cytokine production in a dose-dependent manner.
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Note: Specific quantitative data from these experiments are not publicly available in the
reviewed literature. The provided information is based on descriptive accounts of the
experimental outcomes.

In Vivo Anti-Tumor Efficacy

Preclinical in vivo studies in mouse xenograft models have demonstrated the potential of
XmAb808 to enhance the anti-tumor activity of other immunotherapies.
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Note: Specific quantitative data on tumor volume, tumor growth delay, or survival are not
publicly available in the reviewed literature.

Clinical Development

A Phase 1, first-in-human, open-label, dose-finding, and expansion study (NCT05585034) was
initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity
of XmADb808 in combination with pembrolizumab in patients with selected advanced solid
tumors.[4][5] Enrollment in the dose-escalation cohorts is complete, and a maximum tolerated
dose has not been reached.[6] Xencor has indicated that they do not plan to initiate expansion
cohorts in combination with pembrolizumab and are evaluating potential combinations with
CD3 T-cell engaging bispecific antibodies.[1]

Experimental Protocols

The following are representative protocols for key experiments to evaluate the activity of a B7-
H3 x CD28 bispecific antibody in combination with other cancer therapies. These protocols are
based on methodologies described in the literature and should be optimized for specific
experimental conditions.

Protocol 1: In Vitro T-Cell Activation and Cytokine
Release Assay

Objective: To assess the ability of XmAb808 in combination with a T-cell activating agent to
induce T-cell activation and cytokine production in a co-culture system.

Materials:

Human peripheral blood mononuclear cells (PBMCs)

B7-H3 positive tumor cell line

Complete RPMI-1640 medium

XmADb808

T-cell activating agent (e.g., anti-CD3 antibody, CD3-bispecific antibody)
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Human IL-2 and IFNy ELISA kits
96-well flat-bottom culture plates
FACS buffer (PBS with 2% FBS)

Fluorochrome-conjugated antibodies against T-cell activation markers (e.g., CD25, CD69)

Procedure:

Cell Preparation:

o Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient
centrifugation.

o Culture the B7-H3 positive tumor cell line and ensure viability is >95%.
Co-culture Setup:

o Plate tumor cells in a 96-well plate at a density of 5 x 10"4 cells/well and incubate
overnight.

o The next day, add 1 x 105 PBMCs to each well.

o Add serial dilutions of XmAb808 and a fixed concentration of the T-cell activating agent to
the appropriate wells. Include controls with each agent alone and untreated wells.

Incubation:

o Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
Cytokine Analysis:

o After incubation, centrifuge the plate and collect the supernatant.

o Measure the concentration of IL-2 and IFNy in the supernatant using ELISA kits according
to the manufacturer's instructions.

T-cell Activation Analysis (Flow Cytometry):
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[e]

Gently resuspend the cells in the wells.

(¢]

Transfer the cell suspension to FACS tubes.

Wash the cells with FACS buffer.

[¢]

[¢]

Stain the cells with fluorochrome-conjugated antibodies against T-cell surface markers
(e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69).

[e]

Acquire the samples on a flow cytometer and analyze the percentage of activated T cells.

Protocol 2: In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of XmAb808 in combination with an immune
checkpoint inhibitor in a mouse xenograft model.

Materials:

e Immunodeficient mice (e.g., NSG mice)

e B7-H3 positive human tumor cell line

e Matrigel

o XmMAb808

e Anti-PD-1 antibody (or other checkpoint inhibitor)
e Human PBMCs

o Sterile PBS

» Calipers for tumor measurement

Procedure:

e Tumor Cell Implantation:
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o Resuspend tumor cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5
x 1076 cells/100 pL.

o Subcutaneously inject 100 uL of the cell suspension into the flank of each mouse.

o PBMC Engraftment:

o Once tumors reach a palpable size (e.g., 100-150 mm?), inject 1 x 107 human PBMCs
intravenously or intraperitoneally into each mouse.

e Treatment Administration:

o Randomize the mice into treatment groups (e.g., Vehicle control, XmAb808 alone, anti-
PD-1 antibody alone, XmAb808 + anti-PD-1 antibody).

o Administer the treatments via an appropriate route (e.g., intraperitoneal or intravenous
injection) at a predetermined schedule and dose.

e Tumor Measurement:
o Measure tumor dimensions with calipers two to three times per week.
o Calculate tumor volume using the formula: (Length x Width?) / 2.

e Endpoint:

o Continue treatment and monitoring until tumors in the control group reach a predetermined
endpoint size or for a specified duration.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
immunohistochemistry for immune cell infiltration).

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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